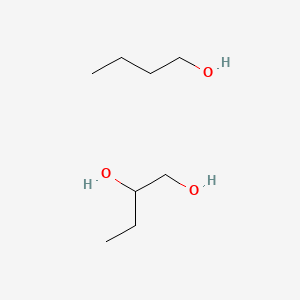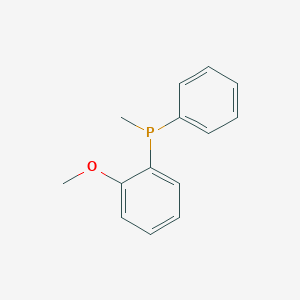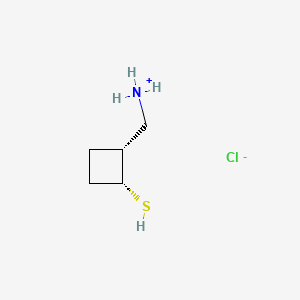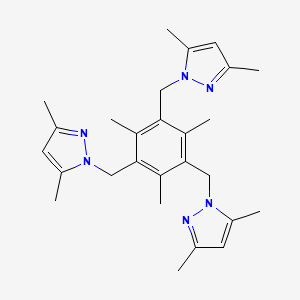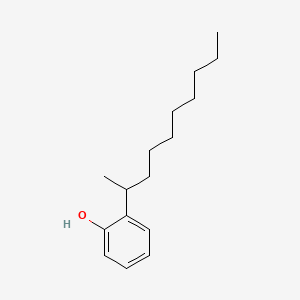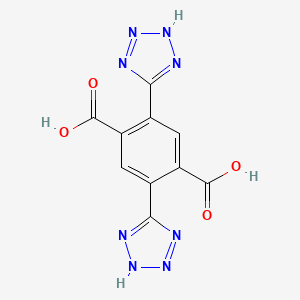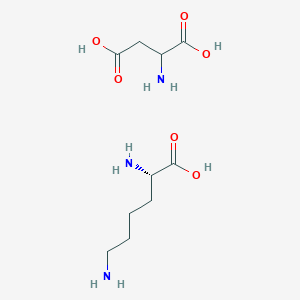
Einecs 244-208-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a highly toxic substance primarily used as a fumigant pesticide to control pests in stored grain and other agricultural products . Aluminium phosphide releases phosphine gas when it reacts with moisture, which is highly effective in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminium phosphide is synthesized by mixing red phosphorus and aluminum powder in a specific ratio. The mixture is then ignited to initiate a reaction that produces aluminium phosphide. The reaction is highly exothermic and must be carefully controlled to prevent hazards .
Industrial Production Methods
In industrial settings, aluminium phosphide is produced by reacting aluminum with phosphorus at high temperatures. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The resulting product is then processed and packaged for use as a fumigant .
Chemical Reactions Analysis
Types of Reactions
Aluminium phosphide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce phosphine gas (PH₃) and aluminum hydroxide (Al(OH)₃).
Oxidation: Can be oxidized to form aluminum oxide (Al₂O₃) and phosphorus pentoxide (P₂O₅).
Decomposition: Decomposes at high temperatures to release phosphine gas.
Common Reagents and Conditions
Water: Hydrolysis reaction occurs readily in the presence of moisture.
Oxygen: Oxidation reactions occur when exposed to air.
Major Products Formed
Phosphine Gas (PH₃): Highly toxic and used as a fumigant.
Aluminum Hydroxide (Al(OH)₃): A byproduct of hydrolysis.
Aluminum Oxide (Al₂O₃): Formed during oxidation.
Scientific Research Applications
Aluminium phosphide has several scientific research applications, including:
Pest Control: Widely used as a fumigant pesticide in agriculture.
Chemical Synthesis: Used as a reagent in various chemical reactions.
Material Science:
Mechanism of Action
The primary mechanism of action of aluminium phosphide is the release of phosphine gas upon contact with moisture. Phosphine gas is highly toxic and disrupts cellular respiration in pests, leading to their death. The gas inhibits cytochrome c oxidase, an essential enzyme in the electron transport chain, thereby preventing ATP production and causing cellular asphyxiation .
Comparison with Similar Compounds
Similar Compounds
- Magnesium Phosphide (Mg₃P₂)
- Calcium Phosphide (Ca₃P₂)
- Zinc Phosphide (Zn₃P₂)
Uniqueness
Aluminium phosphide is unique due to its high efficacy as a fumigant and its ability to release phosphine gas rapidly upon contact with moisture. This makes it highly effective for pest control in stored grains and other agricultural products. Additionally, its relatively low cost and ease of production make it a preferred choice in many agricultural settings .
Properties
CAS No. |
21087-03-6 |
|---|---|
Molecular Formula |
C10H21N3O6 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;/m0./s1 |
InChI Key |
CPYVQXAASIFAMD-JEDNCBNOSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
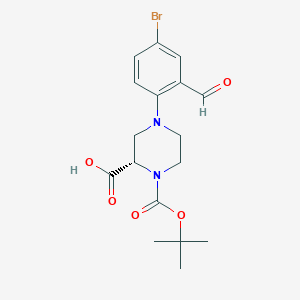


![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
